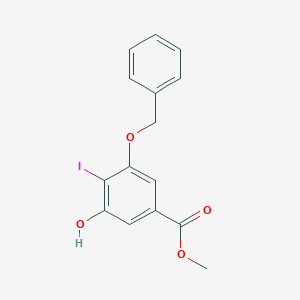

3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester

Description

3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester (CAS: 338455-12-2) is a substituted benzoic acid methyl ester with the molecular formula C₁₅H₁₃IO₄ and a molecular weight of 384.17 g/mol . Its structure features a benzyloxy group at position 3, a hydroxy group at position 5, and an iodine atom at position 4 of the aromatic ring. This compound is primarily used in research settings as a synthetic intermediate, particularly in pharmaceutical and organic chemistry, due to its reactive iodine substituent, which enables cross-coupling reactions or further functionalization .

Properties

IUPAC Name |

methyl 3-hydroxy-4-iodo-5-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO4/c1-19-15(18)11-7-12(17)14(16)13(8-11)20-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBCMURVISEACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl Esterification of Hydroxybenzoic Acid Precursors

The initial step in the preparation of 3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester is the conversion of the corresponding hydroxybenzoic acid to its methyl ester derivative. This is typically achieved by acid-catalyzed esterification:

- Procedure: The hydroxybenzoic acid (1 equivalent) is dissolved in methanol (MeOH) and treated with a catalytic amount of sulfuric acid. The mixture is refluxed overnight to ensure complete esterification.

- Work-up: The reaction mixture is concentrated under reduced pressure, dissolved in ethyl acetate (EtOAc), washed with saturated sodium bicarbonate (NaHCO3) solution and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated to yield the methyl ester.

- Yields: Generally high, ranging from 74% to 98% depending on the specific hydroxybenzoic acid derivative used.

Example Data Table: Methyl Esterification Yields and NMR Data

| Compound (Methyl Ester) | Yield (%) | Key 1H NMR Signals (DMSO-d6, 500 MHz) |

|---|---|---|

| Methyl 3-hydroxybenzoate | 74 | δ 9.83 (s, OH), 7.42–7.29 (m, aromatic H), 3.83 (s, OCH3) |

| Methyl 4-hydroxy-3-methoxybenzoate | 98 | δ 9.94 (s, OH), 7.47 (d, aromatic H), 3.79-3.83 (s, OCH3) |

| Methyl 3,5-dihydroxybenzoate | 79 | δ 9.60 (s, OH), 6.83 (d, aromatic H), 3.80 (s, OCH3) |

Data adapted from synthesis protocols reported in peer-reviewed research.

Protection of Hydroxyl Groups via Benzylation

To selectively protect the hydroxyl group at the 3-position as a benzyloxy substituent, benzylation of the methyl hydroxybenzoate is performed:

- Procedure: The methyl hydroxybenzoate is dissolved in acetone, potassium carbonate (K2CO3) is added as a base, followed by benzyl bromide. The mixture is refluxed for approximately 10 hours.

- Purification: The reaction mixture is filtered, washed with acetone, concentrated, and dried under vacuum. Excess benzyl bromide is removed by suspending the crude product in petroleum ether with ultrasonic agitation, followed by filtration and drying.

- Yields: Benzylated methyl esters are obtained in moderate to good yields (53–93%).

Example Data Table: Benzylation Yields and NMR Data

| Compound (Benzylated Methyl Ester) | Yield (%) | Key 1H NMR Signals (DMSO-d6, 500 MHz) |

|---|---|---|

| Methyl 3-(benzyloxy)benzoate | 74 | δ 7.59–7.29 (m, aromatic H), 5.18 (s, CH2 benzyloxy), 3.86 (s, OCH3) |

| Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate | 69 | δ 7.48–7.27 (m, aromatic H), 5.01 (s, CH2 benzyloxy), 3.84 (s, OCH3) |

| Methyl 4-(benzyloxy)benzoate | 93 | δ 7.82–6.85 (aromatic H), 5.19 (s, CH2 benzyloxy), 3.78 (s, OCH3) |

Iodination at the 4-Position

Summary Table of Preparation Steps

| Step Number | Process | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl esterification | Hydroxybenzoic acid, MeOH, H2SO4, reflux overnight | 74–98 | Acid-catalyzed esterification |

| 2 | Benzylation (protection) | Methyl hydroxybenzoate, benzyl bromide, K2CO3, reflux | 53–93 | Protects hydroxyl group as benzyloxy |

| 3 | Iodination | Iodinating agent (ICl or NIS), low temperature | Moderate to good | Electrophilic aromatic substitution |

| 4 | Deprotection & purification | Solvent extraction, chromatography | Variable | Final compound isolation and characterization |

Concluding Remarks

The preparation of This compound involves well-established organic synthesis techniques including esterification, selective benzyl protection, and aromatic iodination. The procedures are supported by detailed experimental data and characterization from peer-reviewed sources and commercial suppliers. Proper handling and storage of the compound and its solutions are critical for maintaining its stability and usability in research applications.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of the ester group to an alcohol.

Substitution: Halogen exchange reactions, particularly involving the iodine atom.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen exchange using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in manufacturing processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester (Compound 5a)

- Structure : Benzyloxy group at position 4 with a 3-nitro substituent on the benzyl ring.

- Molecular Formula: C₁₅H₁₃NO₅ (MW: ~295.27 g/mol) .

- Synthesis : Prepared via nucleophilic substitution of methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride in DMF using K₂CO₃ as a base (82% yield) .

- Key Differences :

- The nitro group is strongly electron-withdrawing, enhancing electrophilic substitution reactivity at meta/para positions, whereas the iodo group in the target compound is a bulky, mildly electron-withdrawing substituent that favors ortho/para-directed reactions.

- The nitro group can be reduced to an amine, enabling downstream modifications (e.g., amination), while iodine supports cross-coupling (e.g., Suzuki) or halogen-exchange reactions .

- Applications : Likely serves as a precursor for nitro-to-amine transformations in drug synthesis.

Ethyl 4-Hydroxy-3-methoxy-5-prop-2-enylbenzoate

- Structure : Ethyl ester with methoxy (position 3), hydroxy (position 4), and allyl (position 5) groups.

- Molecular Formula : C₁₃H₁₆O₅ (MW: ~252.26 g/mol) .

- Key Differences :

- The allyl group introduces unsaturation, enabling Diels-Alder or polymerization reactions, absent in the target compound.

- The methoxy group is electron-donating, contrasting with the electron-withdrawing benzyloxy group in the target. This alters electronic density on the aromatic ring, affecting reactivity in electrophilic substitutions.

- The ethyl ester may exhibit lower steric hindrance compared to the methyl ester, influencing hydrolysis rates.

Methyl 3-Hydroxy-5-[(1S)-2-Methoxy-1-Methylethoxy]benzoate

- Structure : Chiral 2-methoxy-1-methylethoxy substituent at position 4.

- Molecular Formula : C₁₃H₁₈O₆ (MW: 294.28 g/mol) .

- Key Differences: The chiral substituent enables stereoselective synthesis, unlike the non-chiral target compound. The branched ether group may enhance solubility in polar solvents compared to the planar benzyloxy group.

Data Table: Comparative Analysis of Benzoic Acid Esters

Biological Activity

3-Benzyloxy-5-hydroxy-4-iodobenzoic acid methyl ester (CAS No. 338455-12-2) is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzyloxy group, a hydroxy group, and an iodine atom, which may contribute to its pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications. The following sections summarize key findings from various studies.

Antiproliferative Activity

Studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, compounds in this class have shown inhibition of cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Induction of apoptosis |

| Other derivatives | HCT116 | 2.2–4.4 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis.

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. By binding to FGFRs, the compound can inhibit the signaling pathways that lead to increased cell proliferation and survival.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- In vitro Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction, with an IC50 value of approximately 5 µM.

- Proteasome Activity : Research showed that this compound enhances proteasomal activity, which is crucial for protein degradation pathways involved in cancer cell survival.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| 3-Iodo-benzoic acid | Similar iodine substitution | Moderate antiproliferative |

| 5-Hydroxybenzoic acid | Lacks iodine and benzyloxy group | Low bioactivity |

Q & A

Q. Table 1. Synthetic Optimization of Iodination

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Iodinating Agent | NIS (1.2 eq) | ICl (1.0 eq) | ICl, 92% yield |

| Temperature | 0°C | 25°C | 0°C |

| Solvent | DCM | DMF | DMF |

| Byproducts | Di-iodo (8%) | None | – |

| Reference |

Q. Table 2. Analytical Cross-Validation

| Technique | Key Diagnostic Feature | Common Pitfalls |

|---|---|---|

| ¹H NMR | Benzyloxy CH₂ (δ 4.8–5.2, multiplet) | Solvent residual peaks (e.g., DMSO) |

| GC-MS | Molecular ion [M]⁺ at m/z 416 | In-source fragmentation |

| HPLC | Retention time 12.3 min (C18, 60% MeOH) | Column aging affecting resolution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.